molecular formula C8H4BrClN2 B1444464 8-Bromo-2-chloroquinoxaline CAS No. 1092500-67-8

8-Bromo-2-chloroquinoxaline

Cat. No.: B1444464
CAS No.: 1092500-67-8
M. Wt: 243.49 g/mol
InChI Key: NPMDJQJCBFQCNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloroquinoxaline typically involves the reaction of 2-chloroquinoxaline with bromine under controlled conditions. One common method includes the use of bromine in acetic acid as a solvent, where the reaction is carried out at room temperature. Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 7-Bromo-2-chloroquinoxaline
  • 2-Chloroquinoxaline
  • 8-Bromoquinoxaline

Comparison: 8-Bromo-2-chloroquinoxaline is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. Compared to 2-chloroquinoxaline, the additional bromine atom can enhance its potency in certain biological assays . Similarly, the presence of chlorine can make it more reactive in substitution reactions compared to 8-bromoquinoxaline .

Properties

IUPAC Name

8-bromo-2-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMDJQJCBFQCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731840
Record name 8-Bromo-2-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092500-67-8
Record name 8-Bromo-2-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2.0 g (ca. 7.64 mmol) 8-Bromo-1H-quinoxalin-2-one and 36 ml of POCl3 is heated to 50° C. for 16 h. After cooling, the excess of POCl3 is evaporated, water is then added and extracted 3× with CH2Cl2. The combined organic layers are successively washed with water, NaHCO3, saturated brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo. The residue is purified by chromatography (silicagel, hexane:CH2Cl2=7:3=>1:1) to afford the title compound as a pale orange solid, MS: 243 (M)+
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 8-bromoquinoxalin-2(1H)-one (483 mg, 2.146 mmol) in phosphoryl trichloride (100 mL) was heated to 50° C. for 2 h. The crude material was concentrated to remove the POCl3, diluted with EtOAc (150 ml), added to a separatory funnel, and washed with water (2×100 ml) and saturated aq. NaHCO3 (100 ml) before the organic layer was separated, dried over Na2SO4, and concentrated. The mixture and was adsorbed onto silica and was purified via automated flash chromatography (silica gel) with 100% hexanes to 5% EtOAc/hexanes to give 8-bromo-2-chloroquinoxaline (210e, 55% yield) as an off-white solid. MS (ESI, pos. ion) m/z: 243.0/245 (M+1).
Quantity
483 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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